
(S)-2-Hydroxyglutaric acid (disodium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Hydroxyglutaric acid (disodium) is a chiral compound that plays a significant role in various biochemical processes. It is the disodium salt form of (S)-2-Hydroxyglutaric acid, which is an important intermediate in the metabolism of certain amino acids and is involved in the tricarboxylic acid cycle. This compound is of particular interest in medical research due to its association with metabolic disorders and its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Hydroxyglutaric acid (disodium) typically involves the reduction of 2-oxoglutaric acid using a chiral catalyst to ensure the production of the (S)-enantiomer. The reaction is carried out under controlled conditions to achieve high enantiomeric purity. The resulting (S)-2-Hydroxyglutaric acid is then neutralized with sodium hydroxide to form the disodium salt.
Industrial Production Methods
Industrial production of (S)-2-Hydroxyglutaric acid (disodium) often employs biotechnological methods, such as microbial fermentation. Specific strains of bacteria or yeast are engineered to overproduce the desired compound. The fermentation process is optimized for yield and purity, followed by downstream processing to isolate and purify the disodium salt form.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-Hydroxyglutaric acid (disodium) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 2-oxoglutaric acid using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to (S)-2-Hydroxyglutaric acid using reducing agents like sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an aqueous or alcoholic solution.
Substitution: Various nucleophiles under basic conditions.
Major Products Formed
Oxidation: 2-Oxoglutaric acid.
Reduction: (S)-2-Hydroxyglutaric acid.
Substitution: Derivatives with substituted functional groups.
Aplicaciones Científicas De Investigación
(S)-2-Hydroxyglutaric acid (disodium) has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its role in cellular metabolism and its impact on metabolic pathways.
Medicine: Investigated for its potential in treating metabolic disorders such as 2-hydroxyglutaric aciduria, a rare genetic condition.
Industry: Utilized in the production of biodegradable polymers and as a precursor for various chemical syntheses.
Mecanismo De Acción
The mechanism of action of (S)-2-Hydroxyglutaric acid (disodium) involves its interaction with specific enzymes and metabolic pathways. It acts as a competitive inhibitor of certain dehydrogenases, affecting the tricarboxylic acid cycle and energy production in cells. The compound’s molecular targets include enzymes such as isocitrate dehydrogenase and 2-oxoglutarate dehydrogenase, which are crucial for cellular respiration and metabolism.
Comparación Con Compuestos Similares
Similar Compounds
2-Oxoglutaric acid: A key intermediate in the tricarboxylic acid cycle, similar in structure but lacks the hydroxyl group.
Lactic acid (disodium): Another chiral compound involved in metabolic processes, but with a different functional group.
Succinic acid (disodium): A dicarboxylic acid involved in the tricarboxylic acid cycle, structurally similar but without the hydroxyl group.
Uniqueness
(S)-2-Hydroxyglutaric acid (disodium) is unique due to its specific chiral configuration and its role as an intermediate in both normal and pathological metabolic pathways. Its ability to inhibit certain enzymes and its involvement in metabolic disorders make it a compound of significant interest in both research and therapeutic contexts.
Propiedades
Fórmula molecular |
C5H8Na2O5 |
|---|---|
Peso molecular |
194.09 g/mol |
InChI |
InChI=1S/C5H8O5.2Na/c6-3(5(9)10)1-2-4(7)8;;/h3,6H,1-2H2,(H,7,8)(H,9,10);; |
Clave InChI |
UVBKSRZGVBRXSI-UHFFFAOYSA-N |
SMILES canónico |
C(CC(=O)O)C(C(=O)O)O.[Na].[Na] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-yl]piperidine-4-carboxylate](/img/structure/B12508767.png)
![2,8-bis[4-(2-ethylhexyl)thiophen-2-yl]-5λ4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene](/img/structure/B12508770.png)
![zinc;4-[2-[10,20-bis(3,5-ditert-butylphenyl)-15-(4-hexyl-N-(4-hexylphenyl)anilino)-2H-porphyrin-2,10-diid-5-yl]ethynyl]benzoic acid](/img/structure/B12508779.png)
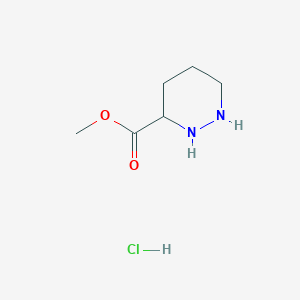
![Tert-butyl 4-(3-{hydroxy[(3-hydroxy-2,3-dimethylbutan-2-YL)oxy]boranyl}phenyl)piperazine-1-carboxylate](/img/structure/B12508787.png)
![N-[(2-ethylphenyl)methylidene]-4-methylbenzenesulfonamide](/img/structure/B12508789.png)
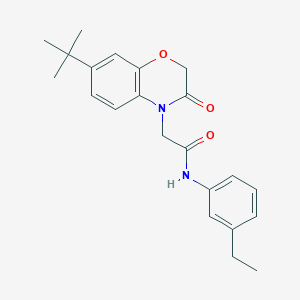

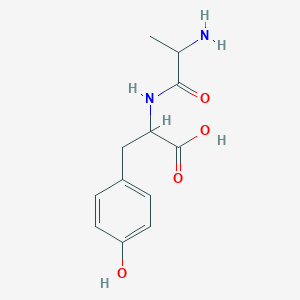
![4-(6-bromo-2H-1,3-benzodioxol-5-yl)-8-isopropyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline](/img/structure/B12508822.png)
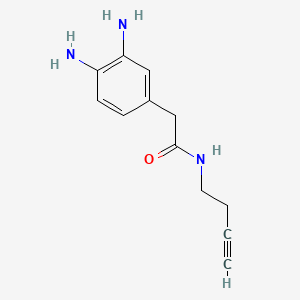
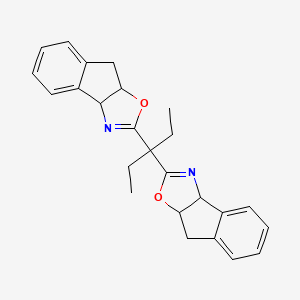
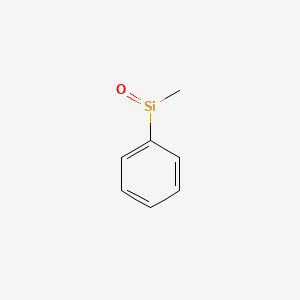
![tert-Butyl 2-(aminomethyl)-4H-thieno[2,3-c]pyrrole-5(6H)-carboxylate](/img/structure/B12508843.png)
